molecular formula C28H41NO3 B12760779 Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester CAS No. 142546-51-8

Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester

Cat. No.: B12760779
CAS No.: 142546-51-8
M. Wt: 439.6 g/mol
InChI Key: HHVPLNURXZZGOP-CZHMCQKUSA-N
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Description

Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group and a hydroxy group attached to a norpregnane skeleton. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the Norpregnane Skeleton: This step involves the construction of the norpregnane core through a series of cyclization reactions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an appropriate ethynylating agent.

    Attachment of the Hydroxy Group: The hydroxy group is added through a hydroxylation reaction, often using oxidizing agents.

    Esterification with Glycine, N,N-diethyl-: The final step involves esterification, where glycine, N,N-diethyl- is reacted with the intermediate compound to form the final ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester: shares similarities with other norpregnane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

142546-51-8

Molecular Formula

C28H41NO3

Molecular Weight

439.6 g/mol

IUPAC Name

[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-(diethylamino)acetate

InChI

InChI=1S/C28H41NO3/c1-7-27(32-24(30)18-29(9-3)10-4)17-20-11-12-21-22(25(20,5)19-27)13-15-26(6)23(21)14-16-28(26,31)8-2/h1-2,20-23,31H,9-19H2,3-6H3/t20?,21?,22-,23?,25-,26?,27+,28?/m0/s1

InChI Key

HHVPLNURXZZGOP-CZHMCQKUSA-N

Isomeric SMILES

CCN(CC)CC(=O)O[C@@]1(CC2CCC3[C@@H]([C@]2(C1)C)CCC4(C3CCC4(C#C)O)C)C#C

Canonical SMILES

CCN(CC)CC(=O)OC1(CC2CCC3C4CCC(C4(CCC3C2(C1)C)C)(C#C)O)C#C

Origin of Product

United States

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